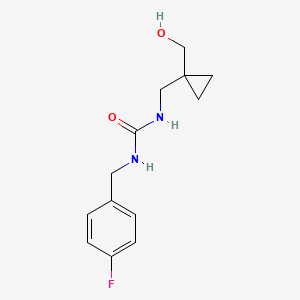

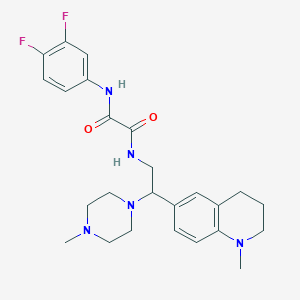

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mécanisme D'action

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing a wide range of biological processes .

Mode of Action

The compound interacts with its target, the σ1 receptor, by binding to it with a low nanomolar affinity . This interaction triggers a series of changes in the receptor’s function, which can influence the activity of various downstream targets .

Biochemical Pathways

Given its target, it is likely to influence pathways involving thevesicular acetylcholine transporter , σ2 receptors , and various other receptors such as adenosine A2A , adrenergic α2 , cannabinoid CB1 , dopamine D1, D2L , γ-aminobutyric acid A (GABAA) , NMDA , melatonin MT1, MT2 , and serotonin 5-HT1 .

Pharmacokinetics

The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . No radiometabolite of the compound was observed to enter the brain . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of receptors it interacts with. For instance, it has been observed that the compound’s binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging , indicating its potential use in neuroimaging .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, pretreatment with the selective σ1 receptor agonist SA4503 significantly reduced the level of accumulation of the compound in the brain . This suggests that the presence of other substances in the environment can affect the compound’s action.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a useful tool for studying the biological processes involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea. One of the major directions is the development of new drugs based on this compound. It has shown promising inhibitory activity against certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. Further research is required to determine the exact mechanism of action of this compound and to develop more potent derivatives. Another direction is the study of its potential toxicity and side effects, which may limit its use in certain experiments. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.

Méthodes De Synthèse

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves the reaction of 4-fluorobenzylamine with 1-(chloromethyl)cyclopropane-1-carboxylic acid, followed by the reaction with urea. This method has been reported in various research articles and has been found to be efficient in producing high yields of the compound.

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has shown potential use in various scientific research applications. One of the major applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has been reported to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEPHSOGUXFKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)

![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)

![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)